Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for spirocyclic compounds containing heteroatoms. The complete International Union of Pure and Applied Chemistry name precisely describes the molecular architecture: this compound, where the spiro designation [4.5] indicates the ring size distribution of four and five carbon atoms respectively. The compound is officially registered under Chemical Abstracts Service number 637039-01-1, providing unambiguous identification within chemical databases and regulatory frameworks.
The nomenclature system systematically accounts for each structural element within the molecule. The "6-oxa" designation specifies the position of the oxygen heteroatom within the larger ring system, while "2,9-diaza" indicates the positions of the two nitrogen atoms within the spirocyclic framework. The "spiro[4.5]decane" portion describes the bicyclic system where two rings share a single carbon atom, creating the characteristic spiro geometry. The "9-carboxylate" suffix identifies the functional group attachment site and chemical nature of the ester linkage.
Additional systematic identifiers include the International Chemical Identifier string and the simplified molecular-input line-entry system notation, which provide computer-readable representations of the molecular structure. The International Chemical Identifier for this compound is InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-12(9-14)4-5-13-8-12/h13H,4-9H2,1-3H3, while the simplified molecular-input line-entry system representation reads CC(C)(C)OC(=O)N1CCOC2(C1)CCNC2.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the formula C12H22N2O3, indicating a precise atomic constitution of twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been computed as 242.31 grams per mole according to PubChem calculations, with slight variations reported by different sources, including 242.32 grams per mole from commercial suppliers. These minor discrepancies in reported molecular weights typically reflect different computational methods or rounding conventions used by various databases and suppliers.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H22N2O3 | |
| Molecular Weight | 242.31 g/mol | |
| Molecular Weight (alternative) | 242.32 g/mol | |
| Heavy Atom Count | 17 | Calculated |
| Total Atom Count | 39 | Calculated |
The molecular weight analysis reveals important characteristics regarding the compound's physical properties and potential applications. The relatively moderate molecular weight places this compound within an optimal range for pharmaceutical applications, adhering to drug-like property guidelines that favor compounds with molecular weights below 500 grams per mole. The atomic composition demonstrates a balanced carbon-to-heteroatom ratio, with heteroatoms comprising approximately 13% of the total atomic content, suggesting favorable solubility characteristics and potential for biological activity.
The elemental analysis provides insight into the compound's electronic distribution and chemical reactivity patterns. The presence of two nitrogen atoms and three oxygen atoms creates multiple sites for potential hydrogen bonding interactions, which significantly influence the compound's physical properties, including melting point, boiling point, and solubility characteristics. The carbon-to-hydrogen ratio indicates a moderate degree of saturation, consistent with the spirocyclic aliphatic framework containing minimal unsaturation except for the carboxylate ester functionality.
Spirocyclic Architecture: Oxa-Diaza Bridging Systems
The spirocyclic architecture of this compound represents a sophisticated three-dimensional molecular framework characterized by the fusion of two distinct ring systems through a shared spiro carbon atom. The [4.5] designation indicates that one ring contains four atoms while the connected ring encompasses five atoms, creating an asymmetric bicyclic system with unique geometric constraints. This architectural arrangement generates significant conformational rigidity compared to acyclic analogs, while simultaneously introducing geometric complexity that can influence biological activity and chemical reactivity patterns.
The oxa-diaza bridging system incorporates both oxygen and nitrogen heteroatoms strategically positioned within the spirocyclic framework to create distinct chemical environments. The oxygen atom occupies position 6 within the larger ring system, functioning as an ether linkage that contributes to the overall ring stability while influencing electronic distribution throughout the molecule. The two nitrogen atoms, positioned at locations 2 and 9, serve different functional roles within the molecular architecture, with one nitrogen participating in the spirocyclic framework and the other serving as the attachment point for the carboxylate ester functionality.
The spirocyclic geometry creates distinct conformational preferences that distinguish this compound from linear or monocyclic analogs. The spiro center introduces a fixed tetrahedral geometry that restricts rotational freedom around the central carbon-carbon bonds, resulting in a more defined three-dimensional shape. This conformational constraint is particularly significant for biological applications, as the restricted flexibility can enhance binding selectivity and reduce entropic penalties associated with protein-ligand interactions.
Comparative analysis with related spirocyclic compounds demonstrates the significance of the heteroatom positioning within the framework. The specific arrangement of oxygen and nitrogen atoms in this compound creates distinct electronic and steric environments compared to other oxa-diaza spirocycles. For instance, the related compound 1-oxa-3,7-diazaspiro[4.5]decan-2-one exhibits different heteroatom positioning and incorporates a lactam functionality, demonstrating how subtle structural modifications can significantly alter chemical properties and biological potential.
Functional Group Analysis: Carboxylate Ester and Tert-butyl Protections
The tert-butyl carboxylate ester functionality represents a critical structural element that significantly influences both the chemical reactivity and practical utility of this compound. The tert-butyl ester group serves as a robust protecting group for carboxylic acid functionality, exhibiting exceptional stability under basic and nucleophilic conditions while remaining susceptible to acid-catalyzed hydrolysis. This selective reactivity profile makes tert-butyl esters particularly valuable in synthetic chemistry applications, where controlled deprotection can be achieved under specific reaction conditions without affecting other sensitive functional groups within the molecule.
The carboxylate ester linkage connects the spirocyclic core structure to the tert-butyl protecting group through a carbonyl carbon that exhibits characteristic electrophilic properties. Infrared spectroscopic analysis of similar tert-butyl ester compounds reveals characteristic absorption bands that follow the "Rule of Three" pattern, with intense peaks appearing around 1700 wavenumbers for the carbonyl stretch, approximately 1200 wavenumbers for the carbon-carbon-oxygen asymmetric stretch, and near 1100 wavenumbers for the oxygen-carbon-carbon stretch. These spectroscopic signatures provide definitive identification of the ester functionality and can be used for structural confirmation and purity assessment.
| Functional Group | Position | Chemical Properties | Stability Characteristics |
|---|---|---|---|
| Tert-butyl Ester | N-9 position | Electrophilic carbonyl | Stable to bases/nucleophiles |
| Ether Linkage | Position 6 | Electron-donating | Stable under mild conditions |
| Secondary Amine | Position 2 | Basic, nucleophilic | Reactive toward electrophiles |
| Spirocyclic Core | Central framework | Conformationally rigid | Chemically stable |
The tert-butyl group itself contributes significant steric bulk that influences both chemical reactivity and molecular recognition properties. The three methyl groups attached to the tertiary carbon create a bulky, hydrophobic environment that can shield the ester carbonyl from nucleophilic attack, thereby enhancing the protecting group's stability. This steric protection is particularly important in synthetic applications where selective modification of other functional groups is required without interfering with the carboxylate ester.
The electronic properties of the carboxylate ester are influenced by the attachment to the nitrogen atom within the spirocyclic framework. This nitrogen-ester linkage creates a carbamate-like functionality that exhibits distinct electronic characteristics compared to simple alkyl esters. The nitrogen atom can participate in resonance interactions with the carbonyl group, potentially affecting the ester's reactivity toward hydrolysis and other nucleophilic reactions. These electronic effects must be considered when planning synthetic transformations or predicting the compound's chemical behavior under various reaction conditions.
Comparative Structural Analysis with Related Diazaspiro Decane Derivatives
The structural comparison of this compound with related diazaspiro decane derivatives reveals important structure-activity relationships and synthetic accessibility patterns. A closely related isomer, tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate, differs only in the position of carboxylate ester attachment, with the ester group located at the 2-position rather than the 9-position. This positional isomerism creates distinct chemical environments for the ester functionality, potentially affecting both chemical reactivity and biological activity profiles.
The ethyl ester analog, ethyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate, maintains the same spirocyclic core structure while substituting a smaller ethyl group for the bulky tert-butyl protecting group. This structural modification significantly alters the compound's steric profile and chemical properties, with the ethyl ester being more susceptible to hydrolysis under both acidic and basic conditions compared to the tert-butyl variant. The molecular weight reduction from 242.31 to 214 grams per mole also affects physical properties such as volatility and lipophilicity.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Ester Position |
|---|---|---|---|---|
| This compound | 637039-01-1 | C12H22N2O3 | 242.31 g/mol | N-9 |
| Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate | 1366647-28-0 | C12H22N2O3 | 242.32 g/mol | N-2 |
| Ethyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | Not specified | C10H18N2O3 | 214 g/mol | N-9 |
| (5S)-2-ethyl-6-oxa-2,9-diazaspiro[4.5]decane | Not specified | C9H18N2O | 170.25 g/mol | No ester |
The analysis extends to structurally related compounds that maintain the spirocyclic framework while incorporating different functional group arrangements. The compound (5S)-2-ethyl-6-oxa-2,9-diazaspiro[4.5]decane represents a simplified analog where the carboxylate ester functionality has been replaced with a simple ethyl substituent at the 2-position. This structural simplification reduces the molecular weight to 170.25 grams per mole and eliminates the protective ester functionality, creating a compound with different synthetic utility and biological activity potential.
Another important structural comparison involves 1-oxa-3,7-diazaspiro[4.5]decan-2-one, which maintains the spirocyclic architecture while incorporating different heteroatom positioning and a lactam functionality. This compound demonstrates how heteroatom rearrangement within the spirocyclic framework can create entirely different chemical properties and biological activities. The presence of the lactam group introduces additional hydrogen bonding capacity and altered electronic distribution compared to the ether-amine system present in the target compound.
The comparative analysis reveals that the specific combination of structural features in this compound creates a unique chemical entity with distinct properties. The positioning of the tert-butyl carboxylate at the 9-position, combined with the specific heteroatom arrangement within the spirocyclic framework, generates a compound with optimal balance between chemical stability and synthetic utility. This structural arrangement facilitates selective chemical modifications while maintaining the integrity of the spirocyclic core, making it particularly valuable for medicinal chemistry applications and synthetic intermediate purposes.
Properties
IUPAC Name |
tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-12(9-14)4-5-13-8-12/h13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESCRSHLXRKQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637039-01-1 | |
| Record name | tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a suitable amine to form the desired spirocyclic structure . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of the target compound and its analogues based on molecular structure, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Methodologies : Strecker synthesis and cyclization under mild conditions are commonly employed for diazaspiro compounds, as seen in and .
- Structural Optimization : Modifications such as alkylation or aralkylation (e.g., adding benzothiazole groups) enhance biological activity but may increase molecular weight and complexity .
- Commercial Availability : The target compound is available from suppliers like Aladdin Scientific and CymitQuimica at prices ranging from $163/100 mg to $638/1 g , reflecting its high demand in research .
Biological Activity
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound with the molecular formula . It features a unique spirocyclic structure that is of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing available research findings, case studies, and relevant data.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 1366647-28-0 |
| Purity | >95% |
Pharmacological Potential
Research into the biological activity of this compound is limited; however, compounds with similar structures have shown promising pharmacological effects. The spirocyclic framework is known for its ability to interact with various biological targets, including enzymes and receptors.
- Antimicrobial Activity : Some studies suggest that spirocyclic compounds exhibit antimicrobial properties. While specific data on this compound is scarce, related compounds have demonstrated activity against bacteria and fungi.
- Cytotoxic Effects : Preliminary investigations into structurally similar diazaspiro compounds indicate potential cytotoxic effects against cancer cell lines. Further studies are required to ascertain whether this compound exhibits similar properties.
- Neuropharmacological Effects : The diazaspiro structure may influence neuropharmacological activity, potentially affecting neurotransmitter systems. This area remains underexplored for this specific compound but warrants further investigation.
Case Studies
Currently, there are no published case studies specifically detailing the biological activity of this compound. However, research on related compounds provides a basis for hypothesizing its potential effects.
- Study on Spirocyclic Compounds : A study highlighted the synthesis and evaluation of various spirocyclic derivatives, some of which demonstrated significant antibacterial and antifungal activities (MDPI) . While not directly related to our compound of interest, these findings suggest a pathway for exploration.
- Cytotoxicity Research : Research on similar diazaspiro compounds has indicated cytotoxic effects in vitro against various cancer cell lines (source needed). This suggests a need for targeted studies on this compound to evaluate its efficacy.
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including cyclization and protection/deprotection strategies. For example, spirocyclic diaza compounds are often synthesized via ring-closing metathesis or condensation reactions using reagents like tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates. Purity optimization requires careful control of reaction conditions (temperature, time) and purification via column chromatography or recrystallization. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are critical for verifying purity ≥95% .
Q. How should this compound be stored to ensure stability, and what are the key handling precautions?
Store at 2–8°C in a tightly sealed container to prevent moisture absorption and degradation. Use inert atmosphere conditions (e.g., nitrogen) for long-term storage. Handling requires PPE (gloves, lab coat, eye protection) to avoid skin/eye contact. Electrostatic charge buildup should be mitigated during transfer .
Q. What spectroscopic methods are most effective for structural characterization?
- NMR (1H/13C): Assigns proton and carbon environments, confirming the spirocyclic core and Boc group.
- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and ether (C-O) bonds.
- X-ray Crystallography (via SHELX): Resolves 3D conformation and stereochemistry, critical for verifying the diazaspiro[4.5]decane framework .
Advanced Research Questions
Q. What role does the diazaspiro core play in structure-activity relationships (SAR) for pharmacological targets?
The rigid spirocyclic structure imposes conformational constraints, enhancing binding selectivity to enzymes like protein kinases or GPCRs. Modifications at the 6-oxa or 9-carboxylate positions influence solubility and bioavailability. For instance, replacing the Boc group with acyl moieties can alter metabolic stability .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Molecular Dynamics (MD): Simulates conformational flexibility in aqueous or lipid environments.
- Docking Studies (AutoDock/Vina): Predicts binding affinities to targets like acetyl-CoA carboxylase (ACC) or serotonin receptors.
- DFT (Density Functional Theory): Calculates electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
Q. What contradictions exist in reported data, and how can they be resolved experimentally?
- Storage Conditions: Some protocols recommend refrigeration (2–8°C), while others suggest room temperature for short-term use. Resolution: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring.
- Stereochemical Outcomes: Discrepancies in stereoisomer ratios during synthesis may arise from reaction kinetics. Resolution: Use chiral HPLC or X-ray crystallography to confirm configurations .
Q. What are the applications of this compound in designing PROTACs (Proteolysis-Targeting Chimeras)?
The Boc-protected amine can serve as a linker for E3 ligase recruitment, while the spirocyclic core acts as a scaffold for target protein binding. Optimizing linker length and rigidity improves proteasome-mediated degradation efficiency. In vitro assays (e.g., Western blotting) validate target protein knockdown .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
